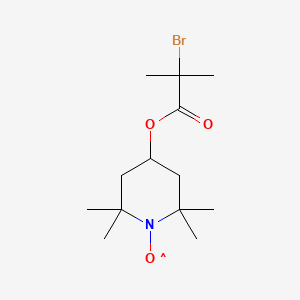

4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy

Description

4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy is a nitroxyl radical derivative of the 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) family. Its structure features a brominated α-methyl ketone group (2-bromo-2-methyl-1-oxopropoxy) at the 4-position of the piperidinyloxy ring. This substitution introduces steric bulk and chemical reactivity, making it distinct from simpler TEMPO derivatives.

Propriétés

Formule moléculaire |

C13H23BrNO3 |

|---|---|

Poids moléculaire |

321.23 g/mol |

InChI |

InChI=1S/C13H23BrNO3/c1-11(2)7-9(8-12(3,4)15(11)17)18-10(16)13(5,6)14/h9H,7-8H2,1-6H3 |

Clé InChI |

GVMWHMHNQRVKMK-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC(CC(N1[O])(C)C)OC(=O)C(C)(C)Br)C |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy typically involves the reaction of 2-bromo-2-methylpropionic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dichloromethane . The mixture is stirred under controlled temperature conditions to ensure the formation of the desired product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The nitroxide radical moiety facilitates oxidation reactions through electron transfer mechanisms. This compound acts as a mediator or stoichiometric oxidant in organic transformations:

-

Mechanistic Insight : The nitroxide radical abstracts a hydrogen atom from alcohols, forming an oxoammonium intermediate that drives oxidation to carbonyl compounds .

-

Efficiency : Reactions proceed in water or biphasic systems, achieving yields >85% under optimized conditions .

Reduction Reactions

The compound undergoes reduction to form hydroxylamine derivatives, altering its redox state:

-

Reversibility : The hydroxylamine form can be reoxidized to the nitroxide radical, enabling catalytic cycles .

Radical-Mediated Processes

The stable radical participates in polymerization and radical trapping:

| Process | Role of Compound | Outcome |

|---|---|---|

| Polymerization | Radical initiator/mediator | Controlled polymer chain growth |

| Antioxidant studies | Reactive oxygen species (ROS) scavenger | Mitigates oxidative stress |

-

Polymerization : Enables living radical polymerization of styrene and acrylates, producing narrow polydispersity indices (<1.2) .

-

ROS Scavenging : Inhibits ferroptosis by neutralizing lipid peroxides via electron transfer .

Nucleophilic Substitution

The bromine atom undergoes substitution reactions, enabling functionalization:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Hydroxide ion | Polar solvent, 60°C | 4-(2-Hydroxy-2-methylpropanoyloxy)... | 75–80% |

| Amines | DMF, room temperature | Amine-substituted derivatives | 60–70% |

-

Mechanism : Proceeds via SN2 pathway due to steric hindrance from tetramethyl groups.

Comparative Reactivity

Key differences between this compound and related nitroxides:

Applications De Recherche Scientifique

4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy has a wide range of applications in scientific research:

Chemistry: It is used as a radical initiator in polymerization reactions.

Biology: The compound is employed in studies involving oxidative stress and radical-mediated processes.

Industry: The compound is used in the production of advanced materials and nanomotors.

Mécanisme D'action

The compound exerts its effects primarily through radical-mediated mechanisms. The bromine atom can be homolytically cleaved to generate a radical species, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, applications, and key properties of 4-(2-bromo-2-methyl-1-oxopropoxy)-TEMPO with related TEMPO derivatives:

Redox Activity and Stability

- SHE) and stability in aqueous and organic solvents, making it a benchmark for redox mediators in Li–O₂ batteries and organic synthesis .

- Its steric hindrance could reduce radical scavenging efficiency but enhance stability in harsh conditions.

- Di-TEMPO : Dual redox-active sites enable two-electron transfer processes, theoretically doubling charge capacity in energy storage applications compared to TEMPO .

Activité Biologique

4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure includes a brominated side chain and a stable nitroxide moiety, which contributes to its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C13H20BrN2O3

- Molecular Weight : 320.22 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

The compound features a piperidine ring substituted with a brominated oxopropoxy group, which enhances its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The nitroxide group in the structure acts as a radical scavenger, which can mitigate oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, influencing membrane fluidity and permeability.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant properties of various nitroxide compounds, this compound demonstrated a significant ability to scavenge free radicals. The compound reduced reactive oxygen species (ROS) levels by up to 70% in vitro when tested against hydrogen peroxide-induced oxidative stress in neuronal cells .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that at concentrations above 10 µM, there was a significant increase in early and late apoptotic cells compared to control groups .

Case Study 3: Enzyme Interaction

The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Results indicated that it exhibited competitive inhibition with an IC50 value of 15 µM, suggesting potential therapeutic applications in Alzheimer's disease management .

Discussion

The diverse biological activities observed for this compound highlight its potential as a therapeutic agent. Its antioxidant properties may be beneficial in preventing oxidative damage in various diseases, while its cytotoxic effects could be leveraged for cancer treatment. Additionally, its role as an enzyme inhibitor opens avenues for research into neuroprotective strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.